

KDM4C-IN-1: Application Notes and Experimental Protocols for Cell Culture

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Compound of Interest		
Compound Name:	KDM4C-IN-1	
Cat. No.:	B10854823	Get Quote

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Introduction

KDM4C-IN-1 is a potent and selective inhibitor of Lysine-Specific Demethylase 4C (KDM4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). Dysregulation of KDM4C activity is implicated in various cancers, making it a compelling target for therapeutic intervention. **KDM4C-IN-1** serves as a valuable chemical probe for studying the biological functions of KDM4C and for assessing its therapeutic potential in cancer cell models.

Physicochemical Properties and Activity

KDM4C-IN-1 demonstrates potent enzymatic and cellular activity. Below is a summary of its key quantitative data.



Property	Value	Reference
Molecular Formula	C14H13N5O3	[1][2]
Molecular Weight	299.28 g/mol	[1][2]
KDM4C IC50	8 nM	[1][2]
HepG2 Cell Growth IC₅o	0.8 μΜ	[1][2]
A549 Cell Growth IC50	1.1 μΜ	[1][2]

Experimental Protocols Preparation of KDM4C-IN-1 Stock Solution

Materials:

- KDM4C-IN-1 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Based on the information from suppliers, KDM4C-IN-1 is soluble in DMSO.[2]
- To prepare a 10 mM stock solution, dissolve 2.99 mg of **KDM4C-IN-1** in 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay using MTT



This protocol describes a general method for determining the effect of **KDM4C-IN-1** on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Cancer cell line of interest (e.g., HepG2, A549)
- · Complete cell culture medium
- KDM4C-IN-1 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

Day 1: Cell Seeding

- Harvest and count the cells. Ensure cell viability is above 95%.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.



Day 2: Treatment with KDM4C-IN-1

- Prepare serial dilutions of KDM4C-IN-1 in complete cell culture medium from the 10 mM stock solution. A typical concentration range to start with could be from 0.1 μM to 10 μM.
- Include a vehicle control (DMSO) at the same final concentration as in the highest KDM4C-IN-1 treatment group (typically ≤ 0.1%).
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of KDM4C-IN-1 or the vehicle control.
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

Day 4/5: MTT Assay

- After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
- Add 150 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization
 of the formazan.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

 Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

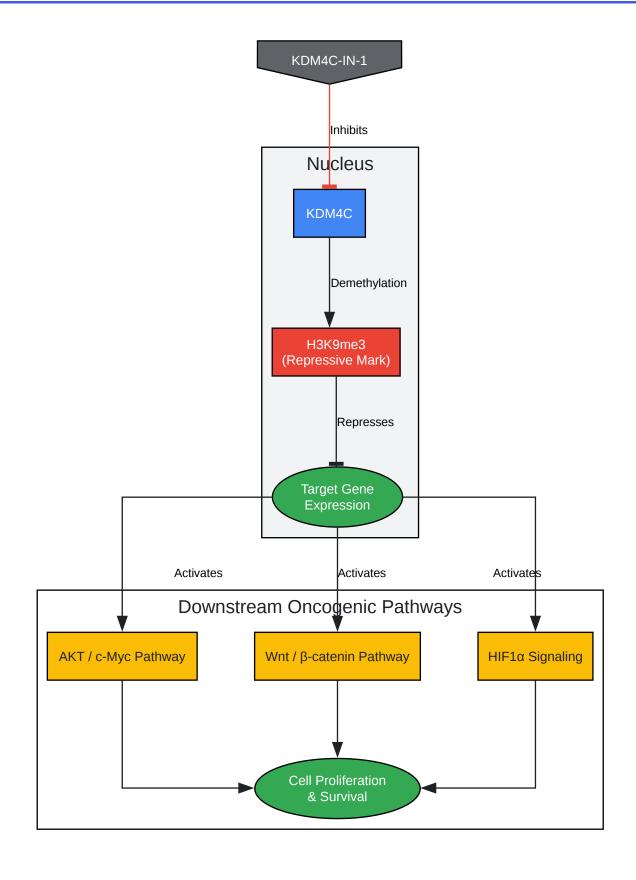


- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the log of the **KDM4C-IN-1** concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows KDM4C-Mediated Signaling in Cancer

KDM4C is known to be involved in several key cancer-related signaling pathways. By demethylating H3K9me3, a repressive histone mark, KDM4C generally promotes the transcription of its target genes. Inhibition of KDM4C with **KDM4C-IN-1** is expected to reverse these effects.





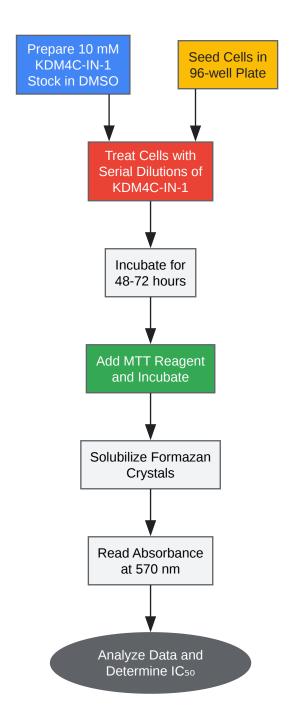
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Caption: KDM4C signaling and its inhibition by KDM4C-IN-1.



Experimental Workflow for Assessing KDM4C-IN-1 Activity

The following diagram illustrates a typical workflow for evaluating the cellular effects of **KDM4C-IN-1**.



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Caption: Workflow for cell viability assay with KDM4C-IN-1.

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- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc PMC [pmc.ncbi.nlm.nih.gov]
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